molecular formula C10H8N6OS B2696300 N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1207017-71-7

N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2696300
CAS No.: 1207017-71-7
M. Wt: 260.28
InChI Key: YBSPNLCROSJUCT-UHFFFAOYSA-N
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Description

N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic hybrid heterocyclic compound designed for advanced research applications, combining a 1,2,3-triazole carboxamide scaffold with a benzo[c][1,2,5]thiadiazole unit. This molecular architecture integrates two pharmacophores of significant interest in medicinal and materials chemistry. The 1,2,3-triazole-4-carboxamide core is a privileged structure in drug discovery. Research on closely related analogs has demonstrated that this scaffold can function as a potent and selective inverse agonist and antagonist of the Pregnane X Receptor (PXR), a key nuclear receptor regulating drug metabolism and involved in various disease pathways . The benzo[c][1,2,5]thiadiazole moiety is renowned for its exceptional optoelectronic properties, making it a valuable component in the development of fluorescent probes, sensors, and advanced materials . Its incorporation into molecular structures is frequently explored for applications in bioimaging and diagnostics due to its ability to emit light in the visible spectrum . The strategic fusion of these two domains in a single molecule creates a versatile research chemical with potential dual functionality. This compound is a candidate for investigating novel PXR inhibition strategies, given the established activity of the triazole-carboxamide pharmacophore . Concurrently, its benzo[c][1,2,5]thiadiazole component makes it suitable for photophysical studies and the development of diagnostic agents, enabling researchers to study cellular processes and molecular interactions . This product is intended for research purposes by qualified scientific personnel. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N6OS/c1-16-5-8(12-15-16)10(17)11-6-3-2-4-7-9(6)14-18-13-7/h2-5H,1H3,(H,11,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSPNLCROSJUCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NC2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the benzo[c][1,2,5]thiadiazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The subsequent attachment of the 1-methyl-1H-1,2,3-triazole-4-carboxamide group is often carried out using click chemistry, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents .

Major Products

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of triazole derivatives, including N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, as effective antimicrobial agents. The compound has shown promising activity against various bacterial strains and fungi.

Key Findings:

  • A study demonstrated that triazole derivatives exhibit significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting their potential as broad-spectrum antimicrobial agents .
  • The compound's mechanism involves disrupting cell wall synthesis and inhibiting nucleic acid synthesis in target microbes .

Anticancer Properties

The anticancer potential of this compound has been investigated through various in vitro studies.

Research Insights:

  • In a study evaluating triazole derivatives against different cancer cell lines (e.g., melanoma and colon cancer), the compound displayed moderate cytotoxicity with IC50 values indicating its efficacy at micromolar concentrations .
  • The presence of the triazole ring is crucial for enhancing anticancer activity due to its ability to interfere with cellular signaling pathways involved in tumor growth .

Anticonvulsant Activity

The anticonvulsant effects of triazole compounds have gained attention due to their potential use in treating epilepsy and related disorders.

Case Studies:

  • A systematic review revealed that certain triazole derivatives exhibit significant anticonvulsant activity in animal models. For instance, this compound showed effective protection against pentylenetetrazole-induced seizures .
  • The compound's mechanism may involve modulation of neurotransmitter systems or ion channels that are critical in seizure propagation .

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors.

Synthesis Overview:

StepReactionConditions
1Formation of benzo[c][1,2,5]thiadiazoleHeating with appropriate reagents
2Triazole formationCycloaddition reaction under mild conditions
3Carboxamide formationReaction with amine derivatives

Mechanism of Action

The mechanism by which N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide exerts its effects is primarily through its interaction with specific molecular targets. The benzo[c][1,2,5]thiadiazole moiety acts as an electron acceptor, facilitating electron transfer processes. This interaction can modulate various biological pathways, including those involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s properties are contextualized below against key analogues, focusing on electronic structure, supramolecular behavior, and functional group effects.

Electron Donor-Acceptor Configurations

BTD derivatives often pair with electron-donating groups (EDGs) to tune intramolecular charge transfer (ICT). Comparative studies reveal:

Compound Name Electron Donor Key Properties Reference
NBT (4-(Benzo[c][1,2,5]thiadiazol-4-yl)-N,N-dimethylaniline) N,N-dimethylaniline Planar configuration; short C-N bonds; tight molecular stacking
CBT (4-(4-(9H-carbazol-9-yl)phenyl)benzo[c][1,2,5]thiadiazol) Carbazole Bulky carbazole donor; reduced planarity; weaker π-π interactions
Target Compound 1-methyl-1H-1,2,3-triazole carboxamide Likely moderate planarity; hydrogen-bonding capacity from carboxamide group

Analysis :

  • NBT’s planar structure (due to N,N-dimethylaniline) enables closer π-stacking, enhancing charge transport in solid-state applications .
  • CBT’s carbazole donor increases rigidity but reduces stacking efficiency, limiting its use in thin-film electronics .
Substituent Effects on Optoelectronic Properties

Modifications to the BTD core significantly alter optical and electronic behavior:

Compound Name Substituent(s) λabs (nm) HOMO-LUMO Gap (eV) Application Reference
4-(7-(4-Methoxyphenyl)benzo[c][1,2,5]thiadiazol-4-yl)-2,6-dimethylaniline (2) Methoxyphenyl, dimethylaniline ~450 ~2.8 OLED emitters
N-(2-(4-(Benzo[c][1,2,5]thiadiazol-4-yl)phenyl)vinyl)-N,N-diphenylamine (IV) Vinyl-diphenylamine ~520 ~2.5 Fluorescent sensors
Target Compound 1-methyltriazole carboxamide Data not reported Inferred ~2.6–3.0 Potential ICT probes

Analysis :

  • Methoxyphenyl and dimethylaniline substituents (Compound 2) redshift absorption via EDG effects, ideal for visible-light emitters .
  • The vinyl-diphenylamine derivative (Compound IV) exhibits broader conjugation, narrowing the HOMO-LUMO gap for near-infrared applications .
  • The target compound’s carboxamide group may stabilize LUMO levels via hydrogen bonding, though experimental data are needed to confirm this hypothesis.
Self-Assembly and Morphology

BTD derivatives exhibit diverse supramolecular behaviors:

Compound Name Morphology Driving Forces Reference
4-Bromo-7-(8-(7-(8-(pin)-naphthalen-1-yl)BTD)naphthalen-1-yl)BTD Feather-like leaves in solution π-π stacking; halogen interactions
N,N-Dimethyl-4-(7-(4-nonylphenyl)BTD-4-yl)aniline (3) Liquid crystalline phases Alkyl chain fluidity; π-stacking
Target Compound Unreported Predicted: H-bonding; planar stacking

Analysis :

  • Brominated BTDs form crystalline aggregates via halogen bonding, enabling visible morphological control .
  • Compound 3’s nonylphenyl chains promote liquid crystallinity, balancing order and mobility .
  • The target compound’s triazole carboxamide could foster 1D or 2D assemblies through H-bonding networks, analogous to carboxamide-functionalized polymers.

Biological Activity

N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields including medicine and agriculture.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The following synthetic route is commonly employed:

  • Preparation of Benzothiadiazole Intermediate : This step involves the reaction of appropriate thiadiazole derivatives with electrophiles.
  • Formation of Triazole Ring : Utilizing azide and alkyne coupling reactions (click chemistry) to introduce the triazole moiety.
  • Carboxamide Formation : The final step involves the introduction of the carboxamide group through acylation reactions.

Biological Activities

The compound exhibits a range of biological activities as summarized in the table below:

Activity Description References
Antitumor Activity Demonstrated cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.
Antimicrobial Properties Exhibits significant antibacterial and antifungal activities against multiple strains.
Insecticidal Effects Shown to possess insecticidal properties that can be utilized in agricultural applications.
Antioxidant Activity Displays antioxidant properties that may help in mitigating oxidative stress-related diseases.

The biological activity of this compound is attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and microbial growth.
  • Receptor Modulation : It can bind to specific receptors, influencing signaling pathways that regulate cell survival and apoptosis.

Research indicates that the triazole moiety plays a crucial role in these interactions due to its ability to form hydrogen bonds with target sites.

Case Studies

Several studies have highlighted the compound's efficacy:

  • Antitumor Efficacy Study : A study conducted on human cancer cell lines revealed that the compound reduced cell viability by over 50% at concentrations as low as 10 µM after 48 hours of treatment. This suggests a strong potential for development as an anticancer drug .
  • Antimicrobial Activity Assessment : In vitro tests demonstrated that the compound exhibited minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL against various bacterial strains including E. coli and S. aureus .
  • Insecticidal Trials : Field tests showed that formulations containing this compound significantly reduced pest populations by up to 70%, indicating its potential use in crop protection strategies .

Q & A

Q. Table 1: Yield Optimization in Analogous Amidation Reactions

Compound AnalogueCatalystSolventYield (%)Reference
Compound 108NoneDMF78
Compound 29CuIEtOH/H₂O98
Compound 70EDCIDCM3

Basic: Which spectroscopic techniques are critical for structural validation?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks for thiadiazole (δ 7.8–8.5 ppm) and triazole (δ 8.1–8.3 ppm) protons. Confirm methyl group integration (δ 3.9–4.1 ppm) .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion ([M+H]⁺) and fragmentation patterns.
  • HPLC : C18 column, gradient elution (ACN/water + 0.1% TFA) for purity assessment (>95%) .

Advanced: How to address discrepancies between theoretical and observed NMR data?

Methodological Answer:
Discrepancies arise from dynamic effects (e.g., tautomerism) or impurities. Mitigation steps:

2D NMR : Use HSQC to correlate ¹H-¹³C signals and COSY to identify coupling networks.

Variable Temperature NMR : Resolve overlapping peaks by cooling to −40°C.

Spiking Experiments : Add authentic samples of suspected impurities to identify contaminants.
Example: In compound 111, pyrrolidine ring puckering caused split signals resolved via VT-NMR .

Advanced: What strategies guide structure-activity relationship (SAR) studies for this compound?

Methodological Answer:
Focus on modifying:

  • Thiadiazole Substituents : Electron-withdrawing groups (e.g., -F, -CF₃) enhance metabolic stability .
  • Triazole Methyl Group : Removing the methyl group reduces steric bulk but may increase cytotoxicity.

Q. Table 2: SAR Trends in Analogous Heterocycles

SubstituentBioactivity (IC₅₀, μM)LogPReference
3,4,5-Trifluorophenyl0.12 (Anticancer)2.1
4,4-Difluorocyclohexyl0.45 (Antimicrobial)3.8
PhenylInactive1.9

Advanced: How can computational modeling predict reactivity or metabolic pathways?

Methodological Answer:

  • Retrosynthesis Tools : AI-driven platforms (e.g., Reaxys, Pistachio) propose routes using analogous reactions (e.g., thiazole-amide couplings in ).
  • DFT Calculations : Predict electrophilic sites (e.g., sulfur in thiadiazole) prone to oxidation.
  • ADMET Prediction : Software like SwissADME estimates solubility (LogS ≈ −4.5) and CYP450 interactions .

Basic: What purification methods ensure high purity for pharmacological assays?

Methodological Answer:

  • Flash Chromatography : Use silica gel with ethyl acetate/hexane (3:7 → 1:1) gradients.
  • Recrystallization : Dissolve in hot ethanol, cool to −20°C for 12 hours.
  • Prep-HPLC : C18 column, 10–90% ACN/water over 30 minutes (purity ≥99%) .

Advanced: How to resolve conflicting bioactivity data across studies?

Methodological Answer:
Contradictions may arise from assay conditions or impurities. Standardize:

Assay Protocols : Use identical cell lines (e.g., HepG2) and incubation times (72 hr).

Control Compounds : Include reference drugs (e.g., Doxorubicin for cytotoxicity).

Batch Analysis : Compare HPLC purity (>98%) and stability (e.g., no degradation in DMSO after 48 hr) .

Advanced: What are the challenges in scaling up synthesis for in vivo studies?

Methodological Answer:

  • Solvent Volume : Reduce EtOH/H₂O from 50 mL/g to 20 mL/g to minimize waste.
  • Catalyst Recycling : Recover CuI via filtration (85% recovery, 3 cycles).
  • Safety : Monitor exotherms during amidation (use jacketed reactors) .

Basic: How to validate the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability : Incubate in PBS (pH 7.4) and gastric fluid (pH 1.2) at 37°C for 24 hr. Monitor degradation via HPLC.
  • Thermal Stability : Heat to 40°C for 7 days; check for polymorphic transitions via DSC .

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